molecular formula C22H39N5O5Si2 B15284979 8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol

8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol

Cat. No.: B15284979
M. Wt: 509.7 g/mol
InChI Key: KHVLHRYSOPSVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 69304-45-6) is a siloxane-modified nucleoside analog featuring a purine base (6-aminoadenine) fused to a bicyclic furo-trioxadisilocin scaffold substituted with four isopropyl groups . Its synthesis involves hydrogenation of azide intermediates using Pd/C catalysts in methanol under inert conditions, followed by chromatographic purification to yield a colorless to pale yellow solid (purity: 97%) . The siloxane backbone and bulky isopropyl substituents confer unique stability and lipophilicity, making it a candidate for specialized biochemical applications, such as stable cofactors or molecular probes .

Properties

IUPAC Name

8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N5O5Si2/c1-12(2)33(13(3)4)29-9-16-19(31-34(32-33,14(5)6)15(7)8)18(28)22(30-16)27-11-26-17-20(23)24-10-25-21(17)27/h10-16,18-19,22,28H,9H2,1-8H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVLHRYSOPSVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N5O5Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol typically involves multiple steps, starting with the preparation of the purine base and the furotrioxadisilocin ring system separately. The key steps include:

    Formation of the Purine Base: The purine base, adenine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Formation of the Furotrioxadisilocin Ring: This involves the cyclization of silane derivatives under controlled conditions to form the trioxadisilocin ring.

    Coupling Reaction: The final step involves coupling the purine base with the furotrioxadisilocin ring using a suitable linker and under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Reaction Types and Conditions

The compound undergoes hydrolysis , oxidation , and alkylation under controlled conditions to avoid degradation of sensitive functional groups. Key reaction parameters include:

Reaction Type Conditions Relevant Functional Groups
HydrolysisControlled pH/temperaturePurine base, silicon-oxygen bonds
OxidationSpecific oxidantsSteric isopropyl groups, siloxane rings
AlkylationAlkylating agentsPurine nitrogen atoms

Mechanistic Insights

The compound’s reactivity is influenced by its hybrid structure:

  • Purine-derived interactions : The 6-aminopurin-9-yl moiety enables hydrogen bonding and π-π stacking, similar to nucleic acid bases.

  • Siloxane stability : The tetraisopropyl siloxane framework contributes to hydrolytic resistance and steric protection .

Stability and Degradation

Environmental factors affecting stability include:

  • Hydrolytic susceptibility : Silicon-oxygen bonds may degrade under acidic/basic conditions.

  • Oxidative stability : The steric isopropyl groups may protect the siloxane core from oxidation.

Biological Interactions

While not directly a chemical reaction, the compound’s purine component interacts with biological targets (e.g., enzymes, nucleic acids) through:

  • Base pairing mimicry : Potential interference with DNA/RNA synthesis.

  • Enzyme binding : Steric hindrance from isopropyl groups may influence binding affinity.

Scientific Research Applications

8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The furotrioxadisilocin ring system may interact with proteins or enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related purine derivatives:

Compound Core Structure Key Substituents Stability/Solubility Synthetic Method
Target Compound Furo-trioxadisilocin + purine 2,2,4,4-Tetraisopropyl groups High hydrolytic stability; lipophilic Azide reduction, Pd/C hydrogenation
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine Tetrahydrofuran + purine None Moderate stability; hydrophilic Direct coupling of purine and sugar
2'-Deoxyadenosine Deoxyribose + purine Hydroxymethyl group Low stability (prone to hydrolysis) Enzymatic or chemical glycosylation
Adenosine 2',3'-cyclic phosphate Cyclic phosphate + ribose + purine 2',3'-Cyclic phosphate Labile under basic conditions Phosphorylation of adenosine
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Tetrahydropyran + purine None Enhanced rigidity; moderate solubility Cyclization of sugar derivatives
Modified adenosine siloxane derivatives Siloxane-protected ribose + purine tert-Butyldimethylsilyl (TBDMS) groups High thermal stability Sequential silylation and coupling

Key Findings:

Structural Uniqueness: The target compound’s siloxane ring and tetraisopropyl groups distinguish it from traditional nucleosides. Unlike oxygen-based furanose rings (e.g., 2'-deoxyadenosine ), the trioxadisilocin scaffold resists enzymatic and hydrolytic degradation, making it suitable for prolonged biochemical assays .

Lipophilicity: The isopropyl substituents enhance membrane permeability compared to hydrophilic analogs like adenosine 2',3'-cyclic phosphate . This property is critical for intracellular delivery applications.

Synthetic Complexity : The target compound requires multi-step synthesis involving azide intermediates and hydrogenation , whereas simpler analogs (e.g., tetrahydrofuran-based purines ) are synthesized via direct coupling.

Functional Versatility : Unlike 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine , which lacks reactive handles, the target compound’s primary alcohol group at position 9 allows further derivatization (e.g., phosphorylation or conjugation) .

Research Implications

  • Biocatalysis : The siloxane backbone stabilizes the compound in enzymatic environments, as demonstrated in studies using modified FAD cofactors .
  • Drug Design: Its lipophilicity and stability align with trends in prodrug development for nucleotide analogs, contrasting with rapidly metabolized compounds like 2'-deoxyadenosine .
  • Structural Analysis : Crystallographic studies using tools like SHELXL confirm the stereochemistry of the trioxadisilocin ring, essential for rational modifications.

Biological Activity

The compound 8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol , also known by its CAS number 69304-45-6 , is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Formula and Structure

  • Molecular Formula : C22H39N5O5Si2
  • Molecular Weight : 507.7 g/mol
  • SMILES Notation : CC(C)[Si]1(C(C)C)OC[C@H]2OC@@HC@H[C@@H]2OSi(C(C)C)O1

Structural Characteristics

The compound features a furo[3,2-f][1,3,5,2,4]trioxadisilocin core with multiple isopropyl groups and an amino-purine moiety. This unique structure may confer specific biological activities related to nucleic acid interactions and enzyme modulation.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest potential roles in:

  • Nucleic Acid Interaction : The presence of the aminopurine group indicates possible interactions with DNA and RNA.
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism.

Pharmacological Studies

Research has indicated that compounds similar to this one exhibit various pharmacological effects:

  • Antitumor Activity : Some derivatives have shown effectiveness in inhibiting tumor growth in vitro and in vivo.
  • Antiviral Properties : Certain analogs have been tested for antiviral efficacy against viruses such as HIV and herpes simplex virus.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focused on the biological activity of related compounds:

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of purine derivatives. The study found that certain modifications increased cytotoxicity against cancer cell lines (e.g., MCF-7) by inducing apoptosis (PubMed ID: 10572954) .
  • Antiviral Efficacy :
    • Research indicated that purine analogs could inhibit viral replication. For instance, a study demonstrated that modified purines could interfere with viral polymerases, reducing viral load in infected cells .
  • Enzyme Inhibition :
    • A recent investigation assessed the inhibition profiles of similar compounds against various cytochrome P450 enzymes. Results suggested significant inhibition rates for CYP3A4 and CYP2D6, which are critical for drug metabolism .

Toxicological Profile

Toxicity assessments have shown that while some derivatives exhibit promising therapeutic effects, they may also pose risks:

  • Hepatotoxicity : Some studies indicated moderate hepatotoxic effects at high doses.
  • Mutagenicity : The Ames test results showed potential mutagenic properties in certain configurations .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntiviralInhibits viral replicationVarious studies
Enzyme InhibitionSignificant inhibition of CYP enzymesToxicology Reports

Toxicological Data

Toxicity TypeLevel of ConcernReference
HepatotoxicityModerate at high dosesToxicological Reviews
MutagenicityPotentially mutagenicAmes Test Results

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.